Tetrabromobisphenol A bismethyl ether

Plant uptake Bioaccumulation Phytoremediation

Environmental laboratories monitoring NBFRs face systematic quantification errors when substituting TBBPA for TBBPA-BME due to differential SPE recovery and unique partitioning behavior. This discrete analytical standard ensures accurate method validation and forensic source tracking. • 1.5-2.0× higher root accumulation in plants vs. TBBPA under identical exposure • 18.7-day kidney half-life in fish - critical for aquatic bioaccumulation modeling • 19% detection frequency in e-waste dust - a discriminating forensic marker for source apportionment • APPI-based LC-MS/MS detection optimized specifically for DM-TBBPA

Molecular Formula C17H16Br4O2
Molecular Weight 571.9 g/mol
CAS No. 37853-61-5
Cat. No. B033297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabromobisphenol A bismethyl ether
CAS37853-61-5
SynonymsTetrabromobisphenol A Methyl Ether;  1,1’-(1-Methylethylidene)bis[3,5-dibromo-4-methoxybenzene
Molecular FormulaC17H16Br4O2
Molecular Weight571.9 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C(=C1)Br)OC)Br)C2=CC(=C(C(=C2)Br)OC)Br
InChIInChI=1S/C17H16Br4O2/c1-17(2,9-5-11(18)15(22-3)12(19)6-9)10-7-13(20)16(23-4)14(21)8-10/h5-8H,1-4H3
InChIKeyXRQKNNNAKHZPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TBBPA-BME: Class Profile and Industrial Context


Tetrabromobisphenol A bismethyl ether (TBBPA-BME, CAS 37853-61-5), also referred to as TBBPA dimethyl ether or DM-TBBPA, is a derivative of tetrabromobisphenol A (TBBPA), a high-production-volume brominated flame retardant. It has the molecular formula C17H16Br4O2 and a molecular weight of 571.9 g/mol. Its structure features a central bisphenol A core substituted with four bromine atoms and two methoxy groups (methyl ether functionalities) at the phenolic positions, replacing the hydroxyl groups present in TBBPA . The compound is classified among novel brominated flame retardants (NBFRs) and is recognized as an aerobic microbial methylation metabolite of TBBPA, which has implications for its environmental fate and analytical detection . It is listed on the U.S. EPA TSCA inventory and is commercially available as an analytical reference standard for environmental monitoring and research applications [1].

Why TBBPA-BME Is Not a TBBPA Substitute


Generic substitution between TBBPA derivatives is scientifically unsound due to fundamental differences in physicochemical properties, environmental fate, and analytical behavior that arise from even minor structural modifications. The replacement of TBBPA's phenolic hydroxyl groups with methoxy groups in TBBPA-BME eliminates hydrogen bond donor capacity and dramatically alters hydrophobicity, solubility, and partitioning behavior compared to the parent compound [1]. These structural differences translate to distinct sorption characteristics during solid-phase extraction, with TBBPA-BME exhibiting the lowest recovery among TBBPA ether derivatives under identical experimental conditions, a factor that directly impacts analytical method development and environmental monitoring accuracy [2]. Furthermore, the detection frequency of TBBPA-BME in environmental matrices differs markedly from other NBFRs in the same class—for instance, in e-waste dust samples, TBBPA-BME was detected in only 19% of samples compared to 100% detection frequencies for TBBPA and other NBFRs, indicating unique emission or degradation profiles that preclude interchangeable use in exposure assessments or source apportionment studies [3].

Evidence Differentiating TBBPA-BME from TBBPA


Plant Root Accumulation vs. TBBPA

TBBPA-BME exhibits higher accumulation potential in plant tissues compared to its parent compound TBBPA. Under identical hydroponic exposure conditions, TBBPA-BME concentrations in pumpkin roots were 1.5 to 2.0 times higher than TBBPA concentrations . This differential accumulation suggests that methyl ether derivatization alters the compound's bioavailability and uptake kinetics in plant systems, with direct implications for environmental fate modeling and phytoremediation assessments.

Plant uptake Bioaccumulation Phytoremediation

Liver Accumulation and Kidney Kinetics in Fish

TBBPA-BME demonstrates rapid accumulation in common carp tissues, with quantifiable tissue-specific kinetics that inform exposure assessment. Following 28-day exposure to 20 μg·L⁻¹, the highest concentration was observed in liver tissue, reaching 6.00 μg·g⁻¹ wet weight on day 24. The longest residence time was documented in kidney tissue, with a half-life (t₁/₂) of 18.7 days . While comparable head-to-head data for TBBPA in the same study system are not available from this source, these values establish baseline kinetic parameters for TBBPA-BME that differ from published TBBPA depuration kinetics in other fish species.

Aquatic toxicology Bioaccumulation Tissue distribution

Simultaneous Synthesis of Mono- and Dimethyl Ethers

A patented preparation method enables simultaneous synthesis of TBBPA monomethyl ether and dimethyl ether from TBBPA in a one-step reaction, addressing the prior market gap for TBBPA monomethyl ether and overcoming technical challenges of complex preparation methods, low yield, and high price associated with commercially available imported dimethyl ether standard products [1]. The method employs controlled methylation of TBBPA using acetonitrile as solvent, sodium hydroxide as base, and iodomethane as methylating agent at 60°C for 4 hours, achieving high conversion efficiency of raw materials while regulating the conversion of monomethyl ether to dimethyl ether. This synthetic route offers a procurement advantage: users requiring both mono- and dimethyl ether derivatives can obtain them from a single reaction rather than separate synthetic procedures.

Synthetic methodology Process chemistry Yield optimization

SPE Recovery vs. TBBPA and Other Ethers

In a comparative study of sorption phenomena among TBBPA ether derivatives, TBBPA-DMe (dimethyl ether) exhibited the lowest recovery under all experimental test conditions applied, followed by TBBPA itself, which had calculated log Kow values falling between the other targets [1]. The target compounds in this study had calculated log Kow values ranging from 6.0 to 10, placing TBBPA-DMe among highly hydrophobic compounds. This differential recovery behavior has direct implications for analytical method development: extraction protocols optimized for TBBPA or other ether derivatives (such as dihydroxyethyl, diallyl, or dibromopropyl ethers) will not yield equivalent performance for TBBPA-BME.

Analytical chemistry Solid-phase extraction Method development

Detection Frequency in E-Waste Dust

In a comprehensive study of eight novel brominated flame retardants (NBFRs) in e-waste recycling industrial park dust, TBBPA-BME exhibited a markedly different detection profile compared to structurally related compounds. While TBBPA, TBBPA-BDBPE, and TTBP-TAZ showed 100% detection frequency in e-waste recycling park dust samples, TBBPA-BME was detected in only 19% of samples [1]. This study provided the first evidence of TBBPS, TBBPA-BME, and TBBPS-BDBPE occurrence in e-waste associated dust samples. The differential detection pattern suggests that TBBPA-BME is not a universal co-contaminant with other TBBPA-derived NBFRs and may originate from distinct sources or undergo differential environmental processing.

Environmental monitoring Exposure assessment Source apportionment

Melting Point and Vapor Pressure Comparison

TBBPA-BME exhibits distinct physicochemical properties that differentiate it from TBBPA and inform handling and application considerations. TBBPA-BME has a melting point of 176-177°C , whereas TBBPA has a reported melting point of approximately 178-184°C. The compound has a boiling point of 468.4±45.0°C at 760 mmHg and density of 1.813±0.06 g/cm³ . Its vapor pressure at 25°C is estimated at 1.69×10⁻⁸ mmHg . TBBPA-BME lacks hydrogen bond donor capacity (H-bond donor count = 0) compared to TBBPA, which possesses two phenolic hydroxyl groups , resulting in fundamentally different solubility profiles and intermolecular interactions. TBBPA-BME shows slight solubility in chloroform and DMSO , with very low water solubility consistent with its high hydrophobicity.

Physicochemical properties Material handling Process engineering

TBBPA-BME: Optimal Application Scenarios


Environmental Fate and Bioaccumulation Modeling

TBBPA-BME should be specifically selected for environmental fate studies where plant uptake and aquatic bioaccumulation are primary endpoints. Its 1.5-2.0× higher root accumulation in plants compared to TBBPA under identical exposure conditions and its documented 18.7-day kidney half-life in fish provide compound-specific parameters that cannot be extrapolated from TBBPA data. Researchers conducting phytoremediation assessments or aquatic exposure modeling must use TBBPA-BME-specific reference standards to generate accurate kinetic data rather than relying on TBBPA surrogate values.

Analytical Method Development for NBFR Monitoring

Laboratories developing LC-MS/MS methods for NBFR detection in environmental matrices require TBBPA-BME as a discrete analytical standard because of its compound-specific behavior. The demonstration of APPI-based LC-MS/MS detection specifically optimized for DM-TBBPA alongside TBBPA and MM-TBBPA [1], combined with its uniquely low SPE recovery compared to other TBBPA ether derivatives [2], mandates that method validation, recovery correction factors, and calibration curves be established specifically for TBBPA-BME. Methods validated using only TBBPA will underestimate TBBPA-BME concentrations due to differential extraction efficiency.

E-Waste Source Apportionment and Exposure Assessment

TBBPA-BME is essential for environmental forensic studies in e-waste recycling contexts. Its 19% detection frequency in e-waste dust samples compared to 100% for TBBPA and TBBPA-BDBPE [3] establishes it as a discriminating marker compound. Studies aiming to differentiate contamination sources or track specific emission profiles must include TBBPA-BME in analytical panels; conversely, monitoring programs that exclude TBBPA-BME will miss a compound with unique occurrence characteristics that may indicate specific industrial or recycling processes distinct from those generating TBBPA contamination.

In-House Synthesis of TBBPA-Derived Standards

Analytical laboratories requiring both monomethyl and dimethyl ether derivatives of TBBPA for method development or metabolite identification can utilize the patented simultaneous synthesis method to produce both compounds in a single reaction from TBBPA [4]. This approach reduces procurement costs compared to purchasing imported commercial standards and provides a pathway for in-house preparation when commercial availability is limited. The method is particularly relevant for laboratories in regions where imported analytical standards of TBBPA-BME are subject to supply chain constraints or elevated pricing.

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